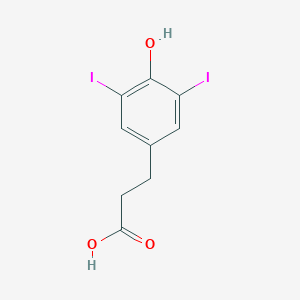
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid
説明
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid is a compound of interest due to its unique structural and chemical properties, which have implications in various fields of chemistry and biology. Although specific studies on this compound are limited, insights can be drawn from related compounds and general principles of organic chemistry.
Synthesis Analysis
The synthesis of derivatives similar to 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, involves improving chemical stability and liposolubility. This process typically includes acetylation to protect hydroxyl groups, followed by controlled hydrolysis to release the desired product (Chen et al., 2016). Synthesis routes may vary based on the desired substitutions on the phenyl ring and the side chain.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-Halo-5-hydroxyfuran-2(5H)-ones, synthesized from aryl allenoic acids, demonstrates the importance of X-ray crystallography in determining stereochemistry and conformation (Ma et al., 2004). Such analyses are crucial for understanding the 3D arrangement of atoms in 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid and its impact on chemical reactivity and interactions.
Chemical Reactions and Properties
The reactivity of compounds structurally similar to 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid often involves nucleophilic addition or substitution reactions, influenced by the presence of electron-withdrawing iodine atoms and the hydroxyl group. These functional groups affect the acid's ability to participate in esterification, amidation, and other key organic reactions.
Physical Properties Analysis
The physical properties of a compound like 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid are influenced by its molecular structure. For instance, the presence of iodine atoms and a hydroxyl group contributes to its polarity, boiling point, and solubility in organic solvents and water. The detailed crystal structure provides insights into the compound's melting point, stability, and solubility (Lei Chen et al., 2016).
科学的研究の応用
Food Contact Materials Safety : The safety evaluation of substances related to 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, has been assessed for use in food contact materials. It was concluded that there is no safety concern for consumers if the substance is used in specific conditions in polyolefins (Flavourings, 2011).
Material Science and Polymer Chemistry : Research explored the use of phloretic acid (a derivative of 3-(4-Hydroxyphenyl)propanoic acid) as a renewable building block in the synthesis of benzoxazine monomers. This approach shows promise for sustainable alternatives to phenol in materials science applications (Trejo-Machin et al., 2017).
Pharmaceutical and Medicinal Applications : Synthesized derivatives of 3-(4-Hydroxyphenyl)propanoic acid have been explored for their potential in pharmaceutical applications, such as improving the chemical stability and liposolubility of other compounds, and in the preparation of anti-aging skin care compositions (Chen et al., 2016; Wawrzyniak et al., 2016).
Organic Synthesis : The compound has been used in the synthesis of furoquinolinone and angelicin derivatives, showcasing its utility in organic chemistry and synthesis applications (Ye et al., 2012).
Toxicology and Phytotoxic Effects : Studies have evaluated the phytotoxic and mutagenic effects of cinnamic acid derivatives, including compounds related to 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid, assessing their impact on plant growth and development (Jităreanu et al., 2013).
Biomedical and Antibacterial Applications : Amine-treated polymers derived from 3-(4-Hydroxyphenyl) propanoic acid have been studied for their antibacterial and antifungal activities, highlighting potential uses in medical applications (Aly & El-Mohdy, 2015).
Flame Retardancy in Textiles : The use of 3-(Hydroxyphenyl phosphinyl) propanoic acid as a flame retardant agent for cellulose fabrics has been investigated, demonstrating its potential in enhancing the safety of textiles (Zhang et al., 2008).
特性
IUPAC Name |
3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWXSFYNOFYMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929982 | |
| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |
CAS RN |
13811-11-5 | |
| Record name | 3,5-Diiodo-4-hydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-DIIODO-4-HYDROXYPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77AKEXCGKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



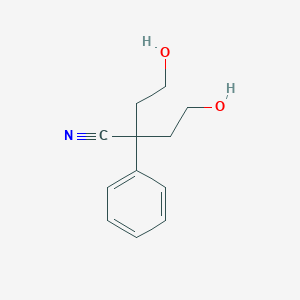
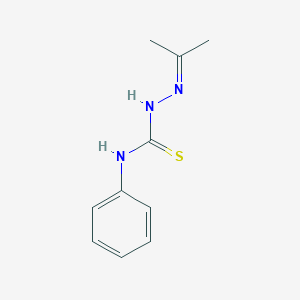
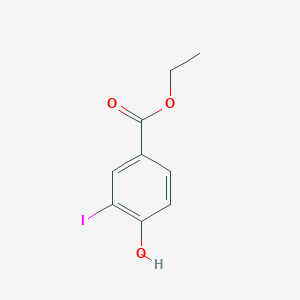
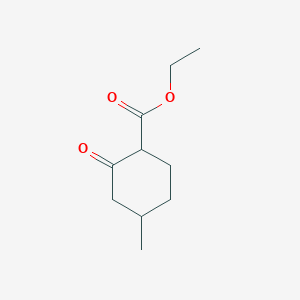
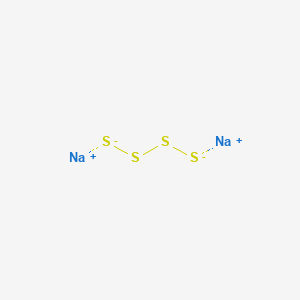
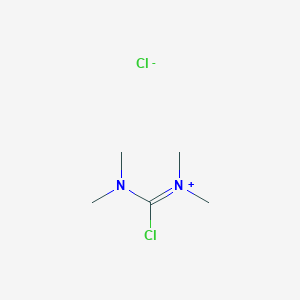
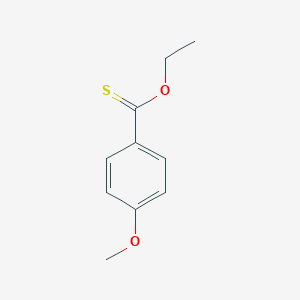
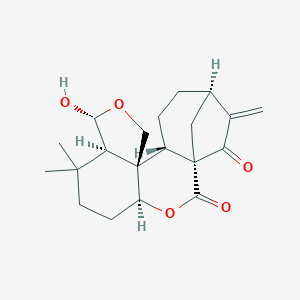

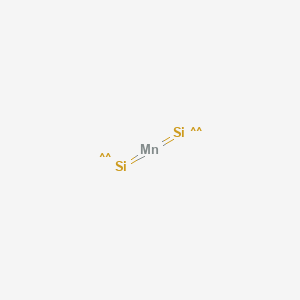
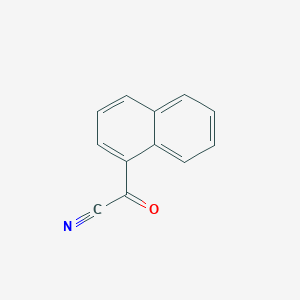
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
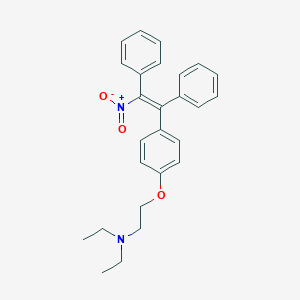
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)